molecular formula C8H8ClFO B1596936 3-Chloro-4-fluorophenetole CAS No. 289039-45-8

3-Chloro-4-fluorophenetole

Cat. No. B1596936
M. Wt: 174.6 g/mol
InChI Key: FBCRDQDDPKYKBM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenetole is an organic compound that belongs to the class of ether compounds. It has the chemical formula C8H8ClFO and a molecular weight of 174.6 g/mol. This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Photodehalogenation and Photostabilization

Singlet and triplet phenyl cations, along with benzyne, can be generated from the photodehalogenation of fluoro or chlorobenzene derivatives. Such intermediates can lead to diverse products depending on the substituents, which may include 3-Chloro-4-fluorophenetole derivatives. The stabilizing effects of silyl and stannyl groups on these intermediates suggest a potential for designing less phototoxic fluorinated drugs (Protti et al., 2012).

Polythiophene Excited States

The study of poly(3-hexylthiophene) (P3HT) by transient absorption spectroscopy highlights the impact of substituents on the excited states of regioregular polythiophene, implying that modifications such as fluorination could affect the optical properties and efficiency of organic solar cells (Cook et al., 2008).

Water-Soluble Chlorins

The synthesis and characterization of water-soluble chlorins for potential biomedical applications suggest that modifications in halogenated phenetole derivatives could impact their solubility and photophysical properties, making them suitable for use in photosensitizers or fluorophores (Borbas et al., 2008).

Electropolymerization and Electronic Properties

Electropolymerization studies on thiophenic monomers, including 3-Fluoro-4-hexylthiophene, reveal the influence of halogenation on the electronic properties of conjugated polythiophenes, indicating potential applications in electronic devices (Gohier et al., 2013).

Molecular Structures at Different Conditions

Investigations into the molecular structures of monofluoro- and monochlorophenols under various conditions suggest that 3-Chloro-4-fluorophenetole could exhibit unique structural behaviors valuable for understanding intermolecular interactions and crystallization processes (Oswald et al., 2005).

properties

IUPAC Name

2-chloro-4-ethoxy-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRDQDDPKYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378653
Record name 3-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorophenetole

CAS RN

289039-45-8
Record name 2-Chloro-4-ethoxy-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-fluorophenol (2.0 g, 13.7 mmol), diethylsulfate (1.58 mL, 17.8 mmol) and K2CO3 (9.4 g, 68.5 mmol) in acetone (20 mL) was heated under refluxed for 3 h. The reaction mixture was filtered and concentrated. The residue was diluted with ethyl acetate (50 mL), washed with water (30 mL) and brine. The organic layer was dried (Na2SO4) and concentrated to give the title compound as a liquid. 1H NMR (CDCl3, 400 MHz): δ=1.39 (t, 3H, J=7.2 Hz), 3.97 (q, 2H, J=7.2 Hz), 6.71-6.74 (m, 1H), 6.89-6.91 (m, 1H), 7.02 (t, 1H, J=8.8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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